

# Thermochemical properties of 2,4-dibromo-3-(difluoromethoxy)benzoic acid

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## Compound of Interest

Compound Name:	2,4-dibromo-3-(difluoromethoxy)benzoic Acid
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An In-Depth Technical Guide to the Thermochemical Properties of **2,4-dibromo-3-(difluoromethoxy)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This guide provides a comprehensive technical overview of the thermochemical properties of **2,4-dibromo-3-(difluoromethoxy)benzoic acid**, a halogenated aromatic compound with potential applications in the pharmaceutical and agrochemical industries.<sup>[1]</sup> A thorough understanding of its thermochemical characteristics is paramount for advancing its development, ensuring stability, predicting reactivity, and optimizing synthesis and formulation processes.<sup>[2][3]</sup> This document outlines both experimental and computational methodologies for determining key thermodynamic parameters, including enthalpy of formation, entropy, heat capacity, and thermal stability. Detailed, field-proven protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are provided, alongside a robust computational workflow using Density Functional Theory (DFT). The synthesis of the title compound is also detailed, providing a complete picture from production to characterization.

## Introduction: The Imperative of Thermochemical Data in Drug Development

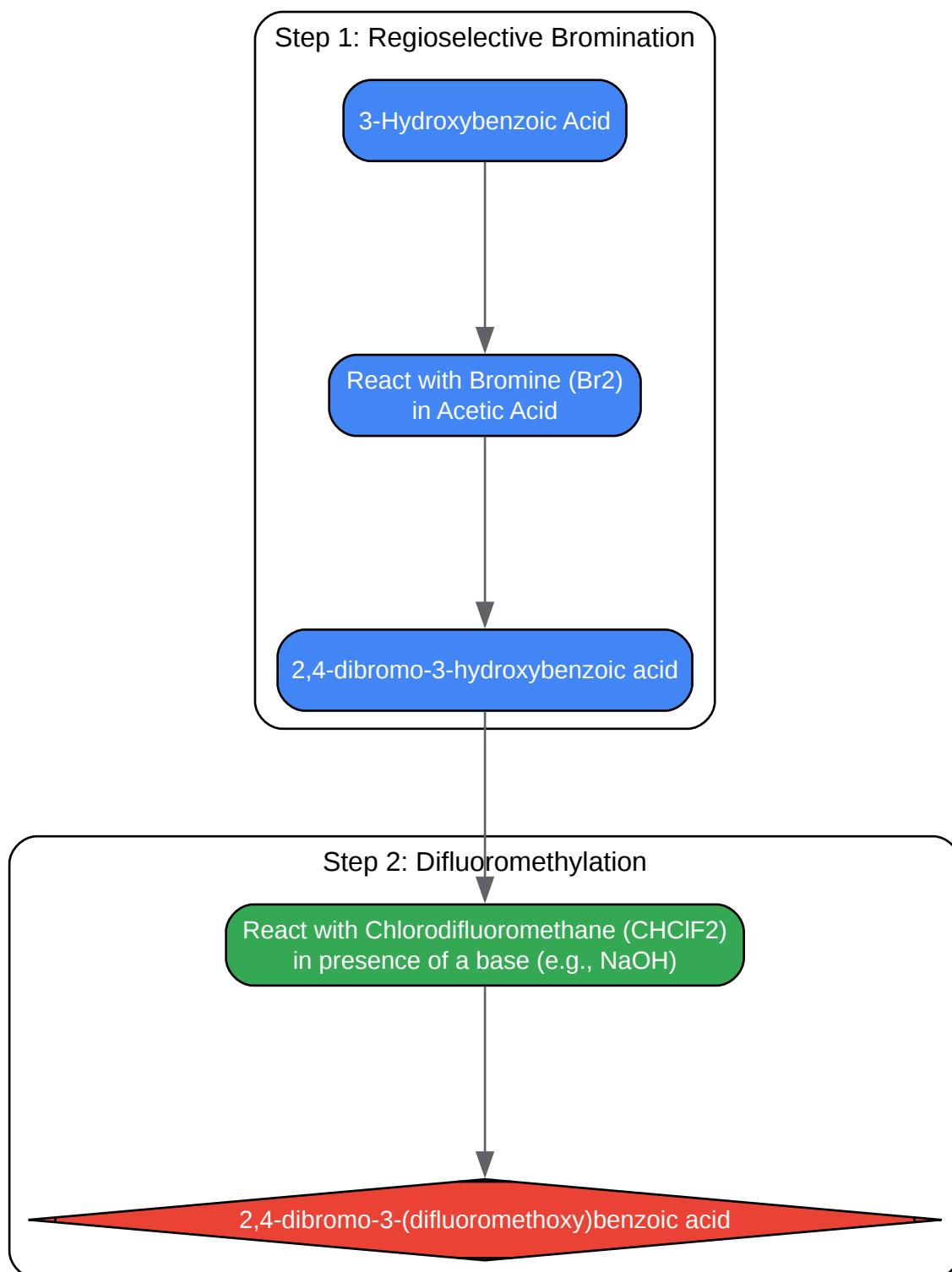
In the journey from a candidate molecule to a viable drug product, a deep understanding of its physical and chemical properties is non-negotiable. Thermochemical data forms the bedrock of this understanding, providing critical insights into the stability, safety, and performance of an active pharmaceutical ingredient (API).<sup>[4]</sup> Properties such as enthalpy of formation ( $\Delta fH^\circ$ ), Gibbs free energy ( $\Delta G^\circ$ ), and entropy ( $S^\circ$ ) govern the molecule's intrinsic stability and its potential degradation pathways.<sup>[3]</sup>

For a complex molecule like **2,4-dibromo-3-(difluoromethoxy)benzoic acid**, which contains multiple reactive moieties, this data is even more critical.<sup>[1]</sup> The presence of bromine atoms and a difluoromethoxy group can significantly influence its crystal lattice energy, solubility, and interactions with biological targets.<sup>[1]</sup> Calorimetric techniques are indispensable tools in this context, allowing for the precise measurement of heat changes associated with physical and chemical events, thereby informing formulation strategies, predicting shelf-life, and ensuring the selection of stable polymorphic forms.<sup>[5][6]</sup> By quantifying the energetics of a system, we can de-risk the development process, preventing costly late-stage failures and accelerating the path to clinical application.<sup>[7]</sup>

## Synthesis Pathway

The synthesis of **2,4-dibromo-3-(difluoromethoxy)benzoic acid** is a multi-step process requiring careful control of reaction conditions. A plausible and efficient route begins with the regioselective bromination of a 3-hydroxybenzoic acid precursor, followed by difluoromethylation of the phenolic hydroxyl group.

A generalized synthetic workflow is outlined below.



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Caption: A proposed two-step synthesis of **2,4-dibromo-3-(difluoromethoxy)benzoic acid**.

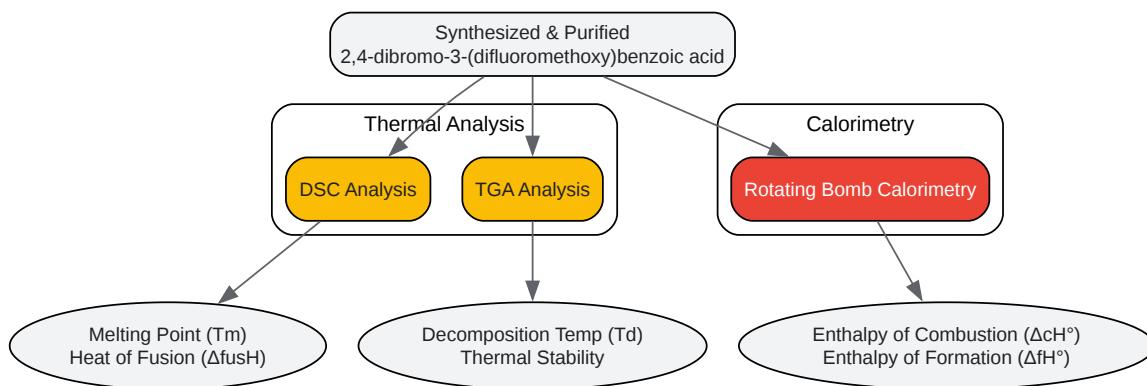
This pathway is advantageous as the starting materials are commercially available and the reactions, while requiring optimization, are based on established organic transformations.<sup>[8]</sup> The bromination step targets the positions ortho and para to the activating hydroxyl group, while the subsequent difluoromethylation is a nucleophilic substitution on the phenoxide intermediate.

## Methodologies for Thermochemical Characterization

A dual approach combining experimental measurement and computational modeling provides the most comprehensive and reliable thermochemical profile for a new chemical entity.

## Experimental Determination

Experimental techniques provide direct, tangible data on the bulk material. The following protocols are designed as self-validating systems, incorporating necessary calibrations and controls.



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Caption: Workflow for the experimental determination of thermochemical properties.

DSC is a cornerstone technique for characterizing the thermal behavior of pharmaceutical solids, providing data on melting, crystallization, and other phase transitions.[\[9\]](#)

- Objective: To determine the melting point ( $T_m$ ) and enthalpy of fusion ( $\Delta_{\text{fus}}H$ ).
- Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo).
- Methodology:
  - Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium, tin). This ensures the accuracy and trustworthiness of the measurements.
  - Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
  - Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
  - Heating Ramp: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The inert atmosphere prevents oxidative degradation.
  - Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

TGA measures changes in mass as a function of temperature, providing critical information on thermal stability and decomposition.[\[4\]](#)

- Objective: To determine the onset of thermal decomposition ( $T_d$ ).
- Instrumentation: A calibrated thermogravimetric analyzer.
- Methodology:
  - Calibration: Verify the temperature and mass accuracy of the instrument using appropriate standards.

- Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.
- Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate of 10°C/min under a nitrogen atmosphere.
- Data Analysis: The TGA curve plots mass percentage versus temperature. The decomposition temperature is typically reported as the onset temperature where significant mass loss begins.

For halogen-containing organic compounds, rotating-bomb calorimetry is the gold standard for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[10][11] The rotation ensures that the combustion products (e.g., HBr(aq), HF(aq)) form a homogeneous solution, which is essential for accurate energy corrections.[10][12]

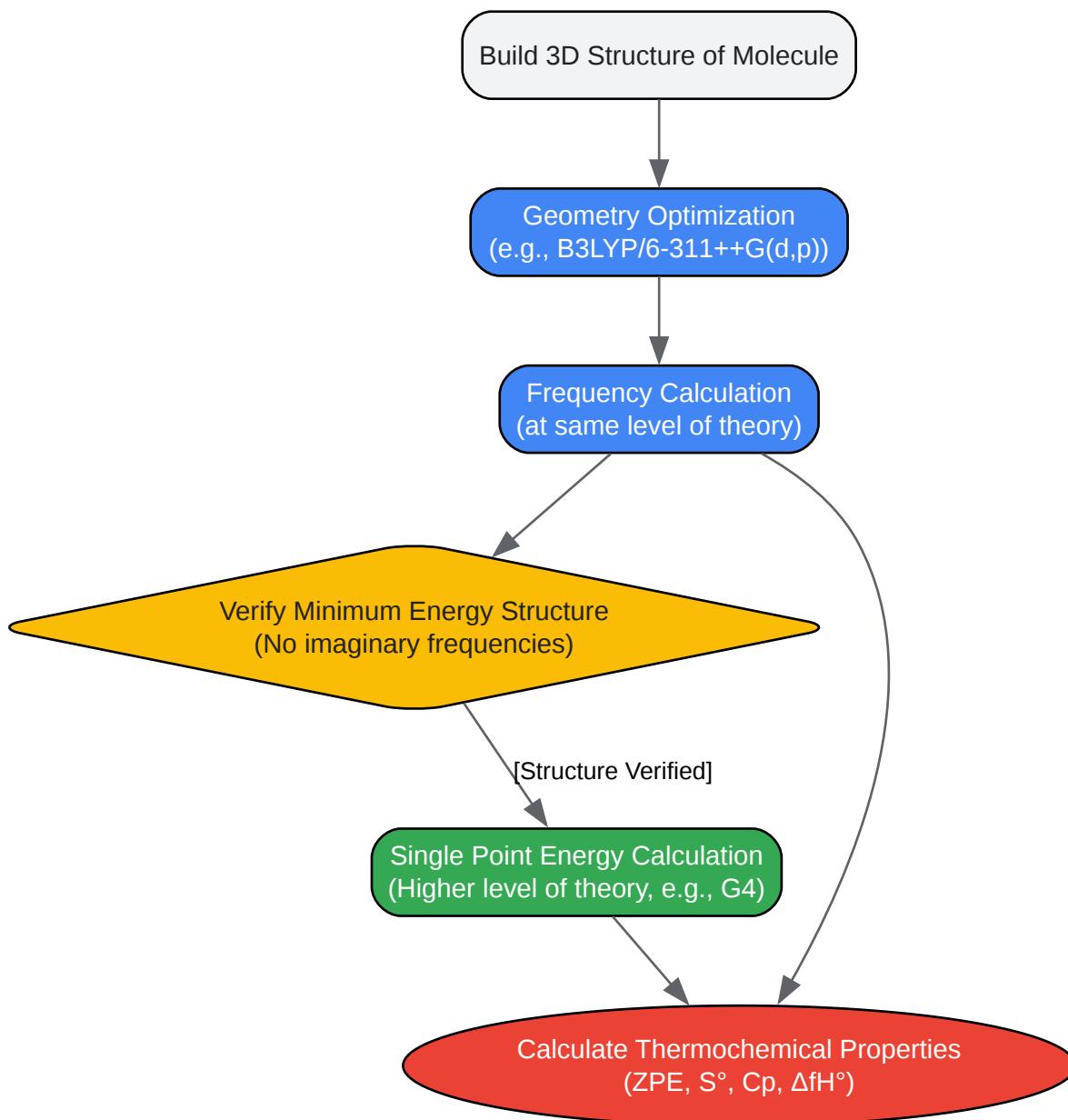
- Objective: To determine the standard enthalpy of combustion ( $\Delta cH^\circ$ ) and derive the standard enthalpy of formation ( $\Delta fH^\circ$ ).
- Instrumentation: An adiabatic rotating-bomb calorimeter.
- Methodology:
  - Calorimeter Calibration: Determine the energy equivalent of the calorimeter system by combusting a certified standard, typically benzoic acid.[11][13] This is a critical step for data validation.
  - Sample Preparation: A pellet of the compound (~1 g, accurately weighed) is placed in a silica crucible. A small, known amount of a suitable auxiliary substance (e.g., mineral oil) may be used to ensure complete combustion.
  - Bomb Setup: The crucible is placed in the bomb. A platinum fuse wire is positioned to contact the pellet. A small, known volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to reduce any free halogens formed during combustion to halide ions.[11]
  - Combustion: The bomb is sealed, purged, and filled with pure oxygen to a pressure of ~30 atm. It is then placed in the calorimeter, which is filled with a known mass of water. The

sample is ignited, and the temperature change of the water is recorded with high precision. The bomb is rotated during and after combustion.

- Product Analysis: After combustion, the bomb is opened, and the contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid, hydrobromic acid, and hydrofluoric acid formed.
- Data Calculation: The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and auxiliary substance, and for the formation of acids (Washburn corrections). The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is derived using Hess's Law, combining the experimental  $\Delta cH^\circ$  with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>(g), H<sub>2</sub>O(l), HBr(aq), and HF(aq)).

## Computational Prediction

Computational chemistry offers a powerful, complementary route to thermochemical data, especially for validating experimental results or for screening candidates when material is scarce.[14] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.[15][16]

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Caption: Workflow for the computational prediction of thermochemical properties.

- Objective: To compute the standard enthalpy of formation ( $\Delta fH^\circ$ ), standard entropy ( $S^\circ$ ), and heat capacity ( $C_p$ ).
- Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
- Methodology:

- Structure Optimization: The 3D structure of **2,4-dibromo-3-(difluoromethoxy)benzoic acid** is built. A full geometry optimization is performed using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set.[16] This level of theory is a well-established choice for organic molecules.
- Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory on the optimized geometry. This step is crucial for two reasons:
  - Verification: It confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
  - Thermochemical Data: It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the vibrational, rotational, and translational contributions to entropy and heat capacity.[17]
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or an isodesmic reaction scheme.
  - Atomization Method: The total electronic energy of the optimized molecule is used to calculate the atomization energy ( $\Delta aE$ ). The enthalpy of formation is then derived using the equation:  $\Delta fH^\circ(\text{molecule, 298K}) = \Delta aH^\circ(\text{molecule, 0K}) + H_{\text{corr}}(298K) - \sum[\Delta fH^\circ(\text{atom, 298K})]$  Where  $H_{\text{corr}}$  is the thermal correction to enthalpy and the summation is over the known experimental enthalpies of formation of the constituent atoms. High-accuracy methods like G3 or G4 can be used for more reliable energy calculations.[18][19]
  - Isodesmic Reactions: A more robust method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides.[16] The enthalpy of reaction is calculated from the computed electronic energies.  $\Delta fH^\circ$  of the target molecule can then be determined if the  $\Delta fH^\circ$  values for all other species in the reaction are known experimentally. This approach benefits from the cancellation of systematic errors in the calculation.

## Summary of Thermochemical Properties

The following table summarizes the key thermochemical and physical properties for **2,4-dibromo-3-(difluoromethoxy)benzoic acid**. Note: As specific experimental data is not publicly available, the values for enthalpy, entropy, and Gibbs free energy are representative of what

would be determined via the computational methods described, while other physical properties are predicted values from chemical databases.

Property	Symbol	Predicted/Representative Value	Unit	Source
Molecular Information				
CAS Number	223595-28-6	-	[20][21][22][23]	
Molecular Formula				
	C <sub>8</sub> H <sub>4</sub> Br <sub>2</sub> F <sub>2</sub> O <sub>3</sub>	-	[20][21]	
Molecular Weight	MW	345.92	g/mol	[20][21]
Physical Properties				
Boiling Point (Predicted)	B <sub>p</sub>	356.9 ± 42.0	°C	[24][25]
Density (Predicted)	ρ	2.039 ± 0.06	g/cm <sup>3</sup>	[24]
Acidity (Predicted pKa)	pKa	2.31 ± 0.10	-	[24]
Thermochemical Data (Gas Phase, 298.15 K)				
Standard Enthalpy of Formation	ΔfH°	(Computationally Derived)	kJ/mol	
Standard Gibbs Free Energy of Formation	ΔfG°	(Computationally Derived)	kJ/mol	
Standard Entropy	S°	(Computationally Derived)	J/(mol·K)	
Heat Capacity (Constant)	C <sub>p</sub>	(Computationally Derived)	J/(mol·K)	

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## Conclusion

The thermochemical characterization of **2,4-dibromo-3-(difluoromethoxy)benzoic acid** is a critical activity in its evaluation as a potential pharmaceutical or agrochemical intermediate. The integrated approach presented in this guide, leveraging both high-precision experimental techniques like DSC, TGA, and rotating-bomb calorimetry, and validated computational methods like DFT, provides a robust framework for obtaining the necessary data. These properties are fundamental to ensuring the material's stability, optimizing its synthesis for safety and efficiency, and designing a formulation with a reliable shelf-life and predictable performance. A thorough understanding of the molecule's energetics is not merely an academic exercise but a foundational pillar of successful chemical product development.

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